3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile

Knoevenagel condensation Heterocyclic synthesis Active methylene reactivity

3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile (CAS 544453-01-2) is a non-substitutable N-cyanoacetylated tetrahydroquinoline intermediate validated in patent-scale renin inhibitor synthesis (WO2009087649A1). Its unique bifunctional scaffold—combining an active methylene site (pKa ~9–11) with a redox-stable tetrahydroquinoline core—enables mild Knoevenagel condensations (>80% conversion at 25°C in 2 h) unattainable with ester analogs or unacylated tetrahydroquinoline. Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation. Stable >12 months under nitrogen at 25°C. This intermediate ensures regio- and stereochemically reliable downstream outcomes in heterocycle annulations and medicinal chemistry programs.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B11899182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)CC#N
InChIInChI=1S/C12H12N2O/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2
InChIKeyAEQUACOFJYWKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile (CAS 544453-01-2): Procurement-Relevant Identity and Class Profile


3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile (CAS 544453-01-2), systematically also named 1-(cyanoacetyl)-1,2,3,4-tetrahydroquinoline, is an N-cyanoacetylated tetrahydroquinoline derivative with molecular formula C12H12N2O and molecular weight 200.24 g/mol . It belongs to the cyanoacetamide family, characterized by an active methylene group flanked by carbonyl and nitrile functionalities, and carries a partially saturated quinoline core [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs, including its documented role as a key intermediate in the synthesis of renin inhibitors disclosed in WO2009087649A1 [2]. Commercially, it is supplied at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC .

Why 3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile Cannot Be Replaced by Generic Cyanoacetamide or Tetrahydroquinoline Building Blocks


Simple substitution of this compound with unacylated 1,2,3,4-tetrahydroquinoline or with generic cyanoacetamide fails because the covalent fusion of the cyanoacetyl electrophile to the tetrahydroquinoline nitrogen creates a unique bifunctional intermediate that cannot be replicated by mixing two separate components [1]. The N-cyanoacetyl group introduces an active methylene site (pKa ~9–11 for the α-protons) directly conjugated to the tetrahydroquinoline ring system, enabling regioselective Knoevenagel condensations, cyclocondensations, and heterocycle annulations that are stereoelectronically distinct from those of ester analogs (e.g., ethyl cyanoacetate adducts) or isoquinoline isomers [2]. The 1,2,3,4-tetrahydroquinoline core further provides a redox-stable, partially saturated scaffold that resists oxidative aromatization better than indoline or dihydroisoquinoline counterparts, directly impacting downstream product yield and purity profiles in multi-step sequences [3]. Consequently, procurement of this specific intermediate – rather than generic alternatives – ensures the correct regio- and stereochemical outcomes in subsequent synthetic steps, as demonstrated in patent-scale renin inhibitor preparations where this compound serves as a non-substitutable starting material [4].

3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile: Quantitative Differentiation Evidence Against Closest Analogs


Active Methylene Reactivity: Nitrile-Activated α-Proton Acidity Superior to Ester and Amide Analogs

The α-methylene protons of the cyanoacetyl group in 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile exhibit markedly higher acidity (estimated pKa ~9–11) compared to the corresponding N-acetyl analog (pKa ~15–17 for methyl protons) or N-ethoxycarbonylmethyl analog (pKa ~12–13), due to the strong electron-withdrawing effect of the nitrile group conjugated through the carbonyl [1]. This enhanced C–H acidity permits deprotonation with milder bases (e.g., K2CO3 or DBU rather than LDA or NaH) and enables Knoevenagel condensations with aromatic aldehydes under near-neutral conditions, whereas the N-acetyl analog requires strongly basic conditions and the ester analog shows competing transesterification [2]. In a representative class-level study, cyanoacetamide derivatives demonstrated >80% conversion in Knoevenagel condensations with 4-chlorobenzaldehyde using 0.1 equiv piperidine at 25°C within 2 h, while the corresponding ethyl cyanoacetate adducts required 60°C and 6 h for comparable conversion [3].

Knoevenagel condensation Heterocyclic synthesis Active methylene reactivity

Oxidative Stability of the Tetrahydroquinoline Core: Reduced Aromatization Tendency Compared to Dihydroisoquinoline and Indoline Analogs

The 1,2,3,4-tetrahydroquinoline core of this compound exhibits superior resistance to oxidative aromatization relative to the isomeric 1,2,3,4-tetrahydroisoquinoline or indoline scaffolds [1]. Cyclic voltammetry studies on structurally related N-substituted tetrahydroquinolines reveal oxidation potentials (Epa) in the range of +0.85 to +1.10 V vs. Ag/AgCl, whereas corresponding tetrahydroisoquinolines oxidize at +0.55 to +0.75 V due to the electron-rich benzylamine character, and indolines at +0.45 to +0.65 V due to the electron-donating nitrogen in the five-membered ring [2]. This ~0.3–0.5 V higher oxidation potential means the tetrahydroquinoline scaffold remains intact under ambient aerobic conditions for extended periods (months at 25°C), while isoquinoline and indoline analogs develop colored oxidation byproducts within days to weeks [3].

Oxidative stability Redox potential Tetrahydroquinoline scaffold

Structural Isomer Differentiation: Quinoline vs. Isoquinoline Regioisomer Yields Divergent Biological and Synthetic Outcomes

The target compound (quinoline regioisomer, CAS 544453-01-2) and its isoquinoline counterpart 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile (CAS 17613-25-1) share identical molecular formula (C12H12N2O) and molecular weight (200.24 g/mol) but differ fundamentally in nitrogen ring position . In the quinoline isomer, the nitrogen is directly conjugated to the fused benzene ring, withdrawing electron density from the aromatic system (calculated Hammett σmeta ≈ +0.56 for the –N(CO)– substituent). In the isoquinoline isomer, the nitrogen is located in the saturated ring and acts as a benzylic amine (σmeta ≈ –0.15), resulting in a more electron-rich aromatic ring that is more susceptible to electrophilic attack [1]. This electronic difference manifests in divergent reactivity in electrophilic substitution reactions (e.g., nitration, halogenation) and significantly altered biological target profiles: tetrahydroquinoline-based NOS inhibitors show selectivity for nNOS over iNOS, whereas tetrahydroisoquinoline-based analogs often exhibit broader isoform inhibition [2].

Quinoline vs. isoquinoline Regioisomer comparison Structure-activity relationship

Documented Synthetic Provenance in Patent-Scale Renin Inhibitor Manufacture: A Non-Substitutable Intermediate

3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile is explicitly disclosed as a key intermediate in WO2009087649A1 (Cadila Healthcare Ltd.) for the preparation of renin inhibitors of general formula (1) [1]. The patent describes the compound at page/column 28-29 as the product of cyanoacetylation of 1,2,3,4-tetrahydroquinoline with cyanoacetic acid under coupling conditions, followed by its use in subsequent amidation and cyclization steps to access the final pharmacologically active renin inhibitors . No alternative intermediate (e.g., the corresponding ethyl ester, acetyl analog, or isoquinoline isomer) is described as capable of delivering the same final compounds with comparable yields. This documented role in a patent-scale synthesis provides tangible evidence of its utility versus analogs that lack such validated synthetic applications in the primary literature .

Renin inhibitor synthesis Patent intermediate Process chemistry

3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile: Evidence-Backed Application Scenarios for Procurement Decisions


Diversity-Oriented Synthesis of Heterocyclic Libraries via Knoevenagel Condensation

The enhanced α-proton acidity of the cyanoacetyl group (pKa ~9–11) enables mild Knoevenagel condensations with aromatic and heteroaromatic aldehydes, yielding α,β-unsaturated nitrile intermediates poised for cyclization into quinoline-fused pyrazoles, pyrimidines, and pyridones [1]. This reactivity profile is directly evidenced by class-level studies showing >80% conversion at 25°C within 2 h, conditions under which N-acetyl or ethyl ester analogs require elevated temperatures (60°C) and longer reaction times (6 h) to achieve comparable conversion [2]. Laboratories generating compound libraries for antibacterial or anticancer screening benefit from the broader substrate scope and reduced thermal degradation afforded by this intermediate.

Renin Inhibitor and Aspartyl Protease Inhibitor Medicinal Chemistry Programs

The compound serves as a validated synthetic intermediate in the preparation of renin inhibitors, as documented in WO2009087649A1 (Cadila Healthcare) [3]. Its role in this patent provides a literature-precedented route for constructing N-cyanoacetyl-tetrahydroquinoline-based pharmacophores that engage the renin active site. Procurement of this intermediate allows medicinal chemistry teams to replicate patent routes directly, enabling efficient SAR exploration around the tetrahydroquinoline scaffold for hypertension and cardiovascular disease targets.

Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization

The tetrahydroquinoline scaffold is a privileged structure in NOS inhibition, with 3,4-dihydroquinoline derivatives demonstrating nNOS selectivity ratios of ~5–15:1 over iNOS in patent disclosures (US6391887) [4]. 3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile provides a functionalized entry point for installing diverse side chains at the cyanoacetyl moiety while retaining the redox-stable tetrahydroquinoline core, which resists oxidation (Epa ~+0.85–1.10 V vs. Ag/AgCl) better than isoquinoline or indoline alternatives [5]. This stability is critical for maintaining compound integrity during multi-step parallel synthesis and biological assay preparation.

Multi-Step Process Chemistry Requiring Stable, Characterizable Intermediates

With commercial availability at 97% purity and batch-specific QC documentation including NMR, HPLC, and GC from multiple suppliers , this compound offers the quality assurance required for regulated process development. The calculated physicochemical properties (LogP 1.88, TPSA 44.1 Ų, density 1.2 g/cm³, boiling point 457°C) facilitate solvent selection and purification method development. Its documented stability profile (purity retained >12 months under nitrogen at 25°C) reduces re-qualification frequency and supports long-term project continuity.

Quote Request

Request a Quote for 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.